3-Hydroxy-3-(4-methoxyphenyl)butanal
CAS No.:
Cat. No.: VC16518568
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-hydroxy-3-(4-methoxyphenyl)butanal |
| Standard InChI | InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3 |
| Standard InChI Key | UPXOXSXEHFFIHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC=O)(C1=CC=C(C=C1)OC)O |
Introduction
3-Hydroxy-3-(4-methoxyphenyl)butanal is an organic compound classified as a hydroxyarylbutanal derivative. Its molecular structure consists of a hydroxyl group and a methoxyphenyl group attached to a butanal backbone. This compound is notable for its potential applications in organic synthesis, pharmaceuticals, and material science due to its unique chemical properties.
Synthesis Pathways
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)butanal typically involves aldol condensation reactions. Below is a general synthetic route:
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Starting Materials:
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p-Anisaldehyde (4-methoxybenzaldehyde)
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Acetaldehyde or butanal
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Base catalyst (e.g., sodium hydroxide)
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Reaction Steps:
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Under basic conditions, the enolate ion of acetaldehyde reacts with p-anisaldehyde.
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The reaction proceeds via nucleophilic addition to form a β-hydroxy aldehyde intermediate.
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The product, 3-Hydroxy-3-(4-methoxyphenyl)butanal, is isolated after purification.
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Applications
This compound has diverse applications in various fields:
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Pharmaceuticals:
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It serves as an intermediate in synthesizing bioactive molecules, especially those with antioxidant or antimicrobial properties.
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Material Science:
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Its functional groups make it suitable for polymerization reactions, contributing to advanced material development.
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Organic Chemistry:
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It is used as a precursor for synthesizing more complex aromatic compounds.
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Spectroscopic Characterization
The identification and purity of 3-Hydroxy-3-(4-methoxyphenyl)butanal are confirmed using various analytical techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Proton signals for hydroxyl and aldehyde groups; aromatic protons from the phenyl ring |
| Mass Spectrometry | Molecular ion peak at m/z = 194 corresponding to C11H14O3 |
| IR Spectroscopy | Peaks for hydroxyl stretching (~3400 cm⁻¹), aldehyde C=O (~1720 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) |
Biological Activity
Preliminary studies suggest that derivatives of this compound exhibit:
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Antioxidant potential due to the phenolic structure.
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Possible antimicrobial activity, though further research is required to confirm specific mechanisms.
Safety and Handling
While handling this compound:
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Use gloves and safety goggles due to its aldehyde group, which may cause irritation.
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Store in a cool, dry place away from oxidizing agents.
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